molecular formula C56H38O31 B1255025 Acutissimin A CAS No. 108906-66-7

Acutissimin A

Cat. No. B1255025
M. Wt: 1206.9 g/mol
InChI Key: DRHVFLXLYQESEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acutissimin a belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Acutissimin a is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Chemoselective Oxidation in Winemaking

Acutissimin A, a natural flavano-ellagitannin, plays a role in the chemoselective oxidation process in oak-aged wine. It forms through a reaction of catechin, from grapes, with vescalagin, from oak, and converts into natural mongolicains and analogues of camelliatannin G through simple aerobic oxidation (Petit et al., 2013).

Anti-tumoral Properties

Research indicates that Acutissimin A has significant anti-tumoral properties. When cork material interacts with wine, the resultant Acutissimin A is about 250 times more potent as an anti-tumoral agent compared to a common anti-cancer drug, VP-16 (Gil et al., 2006).

Isolation from Fagaceous Plants

Acutissimin A was first isolated from various Fagaceous plants like Quercus acutissima and Castanea crenata. This discovery has expanded the understanding of tannins and related compounds, contributing to the study of natural plant products (Ishimaru et al., 1987).

Role in Defense Against Insect Herbivores

In the tropical oak Quercus oleoides, specific polyphenols like Acutissimin A are associated with the plant's defense against insect herbivores. This finding suggests a significant ecological role of Acutissimin A in plant defense mechanisms (Moctezuma et al., 2014).

Inhibition of HIV-1 Nucleocapsid Protein

Acutissimins A and B, found in oak-aged wine, have been identified as potent inhibitors of HIV-1 nucleocapsid protein. These compounds exhibit unique mechanisms of protein inhibition and offer a new perspective in HIV-1 research (Sosic et al., 2015).

properties

CAS RN

108906-66-7

Product Name

Acutissimin A

Molecular Formula

C56H38O31

Molecular Weight

1206.9 g/mol

IUPAC Name

(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1

InChI Key

DRHVFLXLYQESEQ-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

synonyms

acutissimin A

Origin of Product

United States

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